An In-depth Technical Guide to the Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene
An In-depth Technical Guide to the Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-dimethoxy-4,5-dinitrobenzene, a key intermediate in the preparation of various organic compounds, including pharmaceuticals and dyes.[1] This document details the chemical properties, a representative experimental protocol, and the mechanistic pathway for its synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 1,2-dimethoxy-4,5-dinitrobenzene is presented below. This data is crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₆ | [1][2][3] |
| Molecular Weight | 228.16 g/mol | [3][4] |
| CAS Number | 3395-03-7 | [2][5] |
| Appearance | Pale yellow to yellow crystalline solid | [1] |
| Melting Point | 131-134 °C | [5] |
| Solubility | Sparingly soluble in water | [1] |
| ¹H NMR (DMSO-d₆) | δ 7.75 (s, 2H), 3.95 (s, 6H) | |
| ¹³C NMR (CDCl₃) | δ 148.9, 138.2, 107.8, 56.8 | |
| IR (KBr, cm⁻¹) | 1520, 1340 (NO₂) | [3] |
| Mass Spectrum (m/z) | 228 [M]⁺ | [2] |
Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene
The primary synthetic route to 1,2-dimethoxy-4,5-dinitrobenzene, also known as 4,5-dinitroveratrole, is through the electrophilic aromatic substitution reaction, specifically the dinitration of 1,2-dimethoxybenzene (B1683551) (veratrole). The methoxy (B1213986) groups are activating and ortho-, para-directing, which facilitates the introduction of the nitro groups onto the aromatic ring.
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:
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Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
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Electrophilic Attack: The electron-rich aromatic ring of 1,2-dimethoxybenzene attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex.
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Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
Due to the directing effect of the two methoxy groups, the first nitration occurs at either the 4- or 5-position. The presence of the first deactivating nitro group and the still-activating methoxy groups then directs the second nitration to the remaining vacant position (5- or 4- respectively), yielding the desired 1,2-dimethoxy-4,5-dinitrobenzene.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,2-dimethoxy-4,5-dinitrobenzene. This procedure is based on established methods for the nitration of activated aromatic compounds.
Materials:
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1,2-Dimethoxybenzene (Veratrole)
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Ice
Procedure:
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In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring. The temperature should be maintained below 10 °C.
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To this cold nitrating mixture, add 5.0 g of 1,2-dimethoxybenzene dropwise over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C.
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After the addition is complete, continue to stir the mixture in the ice bath for an additional hour.
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Remove the flask from the ice bath and allow it to stir at room temperature for two hours.
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Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
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A yellow precipitate of 1,2-dimethoxy-4,5-dinitrobenzene will form.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Recrystallize the crude product from methanol to obtain pure, yellow crystals of 1,2-dimethoxy-4,5-dinitrobenzene.
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Dry the purified product in a desiccator.
Experimental Workflow
The overall workflow for the synthesis and purification of 1,2-dimethoxy-4,5-dinitrobenzene is illustrated below.
Safety Considerations
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Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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The nitration reaction is exothermic and can run away if the temperature is not controlled. Maintain the recommended temperature throughout the addition of reagents.
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1,2-Dimethoxy-4,5-dinitrobenzene is harmful if swallowed or inhaled and may cause skin and eye irritation.[1] Avoid contact and inhalation.
